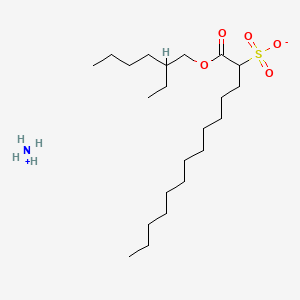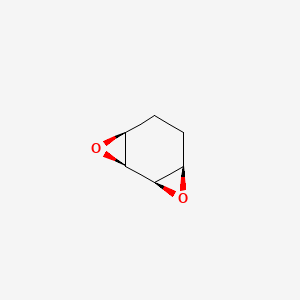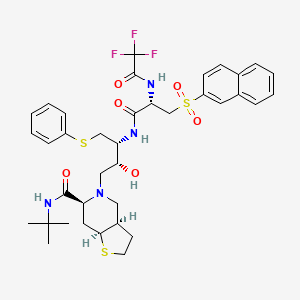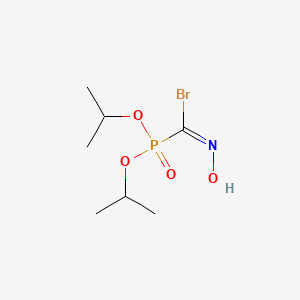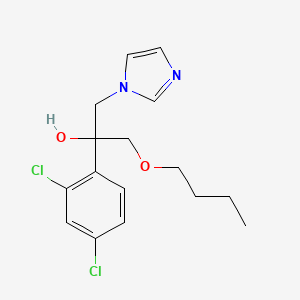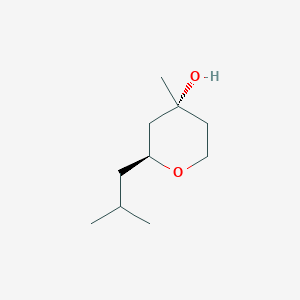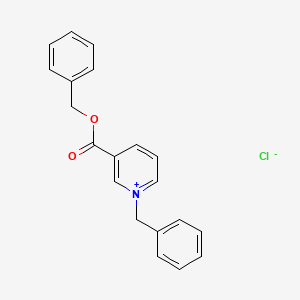
1-Benzyl-3-carboxypyridinium chloride benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-carboxypyridinium chloride benzyl ester is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a benzyl group attached to a pyridinium ring, and a carboxyl group esterified with benzyl chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-carboxypyridinium chloride benzyl ester typically involves the reaction of 3-carboxypyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-carboxypyridinium chloride benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-carboxypyridinium chloride benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-carboxypyridinium chloride benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-3-carboxypyridinium bromide
- 1-Benzyl-3-carbamoylpyridinium chloride
- 1-Benzyl-3-sodiumcarboxy-pyridinium chloride
Comparison: 1-Benzyl-3-carboxypyridinium chloride benzyl ester is unique due to its esterified carboxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the benzyl ester group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
109652-97-3 |
|---|---|
Molekularformel |
C20H18ClNO2 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
benzyl 1-benzylpyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C20H18NO2.ClH/c22-20(23-16-18-10-5-2-6-11-18)19-12-7-13-21(15-19)14-17-8-3-1-4-9-17;/h1-13,15H,14,16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
AARAVMMXMHKDBC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)OCC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




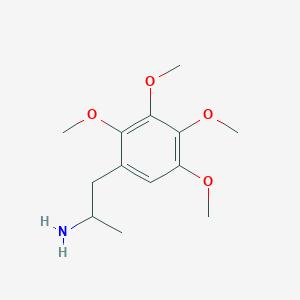



![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
